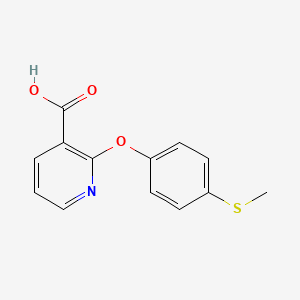
2-(4'-Methylthiophenoxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-Methylthiophenoxy)nicotinic acid is an organic compound with the molecular formula C13H11NO3S It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is substituted by a 4’-methylthiophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methylthiophenoxy)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-methylthiophenol as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of nicotinic acid with a suitable reagent, such as thionyl chloride, to form nicotinoyl chloride.
Nucleophilic Substitution: The nicotinoyl chloride is then reacted with 4-methylthiophenol in the presence of a base, such as pyridine, to form the desired product, 2-(4’-Methylthiophenoxy)nicotinic acid.
Industrial Production Methods
Industrial production methods for 2-(4’-Methylthiophenoxy)nicotinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4’-Methylthiophenoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4’-Methylthiophenoxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(4’-Methylthiophenoxy)nicotinic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4’-Methoxyphenoxy)nicotinic acid: Similar structure but with a methoxy group instead of a methylthio group.
2-(4’-Ethylthiophenoxy)nicotinic acid: Similar structure but with an ethylthio group instead of a methylthio group.
2-(4’-Chlorophenoxy)nicotinic acid: Similar structure but with a chloro group instead of a methylthio group.
Uniqueness
2-(4’-Methylthiophenoxy)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H11NO3S |
|---|---|
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
2-(4-methylsulfanylphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3S/c1-18-10-6-4-9(5-7-10)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
AQAHXROJHVHOSA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














